N-(4-chlorobenzyl)-N'-(4-methoxyphenyl)thiourea N-(4-chlorobenzyl)-N'-(4-methoxyphenyl)thiourea
Brand Name: Vulcanchem
CAS No.:
VCID: VC10961414
InChI: InChI=1S/C15H15ClN2OS/c1-19-14-8-6-13(7-9-14)18-15(20)17-10-11-2-4-12(16)5-3-11/h2-9H,10H2,1H3,(H2,17,18,20)
SMILES: COC1=CC=C(C=C1)NC(=S)NCC2=CC=C(C=C2)Cl
Molecular Formula: C15H15ClN2OS
Molecular Weight: 306.8 g/mol

N-(4-chlorobenzyl)-N'-(4-methoxyphenyl)thiourea

CAS No.:

Cat. No.: VC10961414

Molecular Formula: C15H15ClN2OS

Molecular Weight: 306.8 g/mol

* For research use only. Not for human or veterinary use.

N-(4-chlorobenzyl)-N'-(4-methoxyphenyl)thiourea -

Specification

Molecular Formula C15H15ClN2OS
Molecular Weight 306.8 g/mol
IUPAC Name 1-[(4-chlorophenyl)methyl]-3-(4-methoxyphenyl)thiourea
Standard InChI InChI=1S/C15H15ClN2OS/c1-19-14-8-6-13(7-9-14)18-15(20)17-10-11-2-4-12(16)5-3-11/h2-9H,10H2,1H3,(H2,17,18,20)
Standard InChI Key OBEUKQGHYHHUHF-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)NC(=S)NCC2=CC=C(C=C2)Cl
Canonical SMILES COC1=CC=C(C=C1)NC(=S)NCC2=CC=C(C=C2)Cl

Introduction

Chemical Identity and Structural Analysis

Molecular Composition and Structural Features

N-(4-Chlorobenzyl)-N'-(4-methoxyphenyl)thiourea is a disubstituted thiourea derivative. Its structure comprises a thiourea core (NHC(=S)NH\text{NH}-\text{C}(=\text{S})-\text{NH}) with two aromatic substituents:

  • A 4-chlorobenzyl group (C6H4ClCH2\text{C}_6\text{H}_4\text{Cl}-\text{CH}_2) attached to one nitrogen atom.

  • A 4-methoxyphenyl group (C6H4OCH3\text{C}_6\text{H}_4\text{OCH}_3) attached to the other nitrogen atom .

The compound’s SMILES notation is N(C(=S)NCC1=CC=C(C=C1)Cl)C2=CC=C(C=C2)OC, reflecting the connectivity of its functional groups . Its InChIKey (OBEUKQGHYHHUHF-UHFFFAOYSA-N) and exact mass (306.059362 g/mol) further confirm its identity .

Table 1: Key Chemical Identifiers

PropertyValueSource
Molecular FormulaC15H15ClN2OS\text{C}_{15}\text{H}_{15}\text{ClN}_2\text{OS}
Molecular Weight306.81 g/mol
Exact Mass306.059362 g/mol
SMILESN(C(=S)NCC1=CC=C(C=C1)Cl)C2=CC=C(C=C2)OC
InChIKeyOBEUKQGHYHHUHF-UHFFFAOYSA-N

Synthesis Methods and Optimization

General Synthetic Pathways

Thiourea derivatives are typically synthesized via reactions between amines and thiocarbonyl-containing reagents. For N-(4-chlorobenzyl)-N'-(4-methoxyphenyl)thiourea, two plausible routes are derived from patent literature :

  • Reaction of Dithiocarbamate Esters with Amines:

    • An aliphatic ester of an N-mono-substituted dithiocarbamic acid reacts with a primary or secondary amine in an aqueous alkaline medium.

    • Example: Sodium N-alkyl-dithiocarbamates react with sultones (e.g., 1,3-propanesultone) to form thiourea derivatives .

  • Isothiocyanate-Amine Coupling:

    • 4-Chlorobenzyl isothiocyanate reacts with 4-methoxyaniline in a polar solvent (e.g., ethanol) under reflux.

Patent-Based Synthesis (Adapted from US3188312A)

A modified method from the patent involves:

  • Preparation of Sodium N-(4-Chlorobenzyl)-dithiocarbamate:

    • 4-Chlorobenzylamine reacts with carbon disulfide (CS2\text{CS}_2) and sodium hydroxide in water.

    • Reaction equation:

      C6H4ClCH2NH2+CS2+NaOHC6H4ClCH2NHCSSNa+H2O\text{C}_6\text{H}_4\text{Cl}-\text{CH}_2\text{NH}_2 + \text{CS}_2 + \text{NaOH} \rightarrow \text{C}_6\text{H}_4\text{Cl}-\text{CH}_2\text{NHCSSNa} + \text{H}_2\text{O}
  • Reaction with 1,3-Propanesultone:

    • The dithiocarbamate intermediate reacts with 1,3-propanesultone to form the thiourea derivative.

    • Yield optimization occurs at 50–60°C with stoichiometric NaOH .

Physicochemical Properties

Spectral Characteristics

  • 13C NMR: Computed spectra (via HOSE algorithm) indicate signals for the thiourea carbonyl (δ180 ppm\delta \approx 180 \text{ ppm}), aromatic carbons (δ110160 ppm\delta 110–160 \text{ ppm}), and methoxy groups (δ55 ppm\delta 55 \text{ ppm}) .

  • Mass Spectrometry: The exact mass (306.059362 u) aligns with the molecular formula, confirming purity .

Thermal and Solubility Data

While direct data for this compound is limited, analogous thioureas exhibit:

  • Melting Points: 50–160°C (e.g., N,N'-di-n-octyl-thiourea: 52–53°C; benzyl-thiourea: 160–161°C) .

  • Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO) and poor solubility in water .

Research Applications and Biological Activity

Material Science Applications

  • Corrosion Inhibition: Aromatic thioureas act as corrosion inhibitors for metals in acidic environments due to adsorption on metal surfaces .

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